2-Azido-NAD
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Azido-NAD is synthesized by chemically coupling 2-azido-AMP and NMN to produce nicotinamide 2-azidoadenine dinucleotide. This process involves the use of [32P]2-azido-AMP and NMN, which are combined under specific conditions to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and activity .
Chemical Reactions Analysis
Types of Reactions
2-Azido-NAD undergoes various chemical reactions, including photolysis and interactions with enzymes. It is a substrate for enzymes such as glutamate dehydrogenase in the absence of ultraviolet light .
Common Reagents and Conditions
The photoincorporation of this compound is influenced by the presence of natural substrates like NAD, with dissociation constants observed under specific conditions. The reaction conditions often involve ultraviolet light to activate the photoprobe properties of the compound .
Major Products Formed
The major products formed from the reactions involving this compound include covalently modified enzymes and other photoproducts that result from the interaction with ultraviolet light .
Scientific Research Applications
2-Azido-NAD has a wide range of applications in scientific research:
Mechanism of Action
2-Azido-NAD exerts its effects through its role as a photoprobe. Upon activation by ultraviolet light, it covalently modifies target enzymes, allowing researchers to study the active sites and interactions of NAD-binding proteins. This mechanism involves the photoincorporation of the compound into the enzyme structure, leading to inhibition or modification of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide adenine dinucleotide (NAD): The natural substrate for many enzymes involved in redox reactions.
2-Azidoadenosine: Another azido-modified compound used in enzyme studies.
Uniqueness
2-Azido-NAD is unique due to its photoactive properties, which allow it to be used as an active-site-directed photoprobe. This makes it particularly valuable for studying enzyme interactions and characterizing NAD-binding proteins, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H26N10O14P2 |
---|---|
Molecular Weight |
704.4 g/mol |
IUPAC Name |
[[(2R,3R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N10O14P2/c22-16-11-18(27-21(26-16)28-29-24)31(7-25-11)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1-4,7,9-10,12-15,19-20,32-35H,5-6H2,(H5-,22,23,26,27,36,37,38,39,40)/t9-,10-,12+,13+,14?,15?,19-,20-/m1/s1 |
InChI Key |
VTOZZJOLJUEVPD-ANFBOZCESA-N |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@@H](C([C@@H](O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N |
Origin of Product |
United States |
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